molecular formula C15H27N3O3 B11452690 N-acetylglycyl-N-cyclohexylisovalinamide

N-acetylglycyl-N-cyclohexylisovalinamide

Cat. No.: B11452690
M. Wt: 297.39 g/mol
InChI Key: PNVRMQYAUXPYHN-UHFFFAOYSA-N
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Description

N-acetylglycyl-N-cyclohexylisovalinamide, also known as N-acetylglycyl-L-beta-alanine, is a white crystalline solid. At room temperature, it is soluble in water. This compound plays a role in maintaining biological chemical balance.

Preparation Methods

The synthesis of N-acetylglycyl-N-cyclohexylisovalinamide typically occurs through chemical reactions in the laboratory. Common synthetic methods involve multi-step reactions, including organic synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions:: N-acetylglycyl-N-cyclohexylisovalinamide can undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for its functional versatility.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound.

    Substitution: Substitution reactions may involve nucleophiles like amines or halides.

Major Products:: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

N-acetylglycyl-N-cyclohexylisovalinamide finds applications in:

    Peptide and Protein Synthesis: It serves as a precursor compound for peptide and protein synthesis.

    Medicine and Pharmacology: Researchers explore its potential therapeutic effects due to its unique structure.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

While N-acetylglycyl-N-cyclohexylisovalinamide is distinct, it shares similarities with other compounds. further investigation is necessary to identify specific analogs.

Remember that safety precautions are crucial when handling this compound in the laboratory. Proper protective gear and well-ventilated workspaces are essential .

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)amino]-N-cyclohexyl-2-methylbutanamide

InChI

InChI=1S/C15H27N3O3/c1-4-15(3,18-13(20)10-16-11(2)19)14(21)17-12-8-6-5-7-9-12/h12H,4-10H2,1-3H3,(H,16,19)(H,17,21)(H,18,20)

InChI Key

PNVRMQYAUXPYHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)NC(=O)CNC(=O)C

Origin of Product

United States

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